![molecular formula C9H10FNO2S B1490760 3-[(2-Fluorophenyl)sulfonyl]azetidine CAS No. 1706451-51-5](/img/structure/B1490760.png)

3-[(2-Fluorophenyl)sulfonyl]azetidine

説明

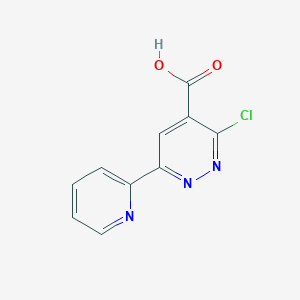

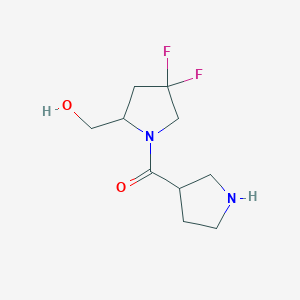

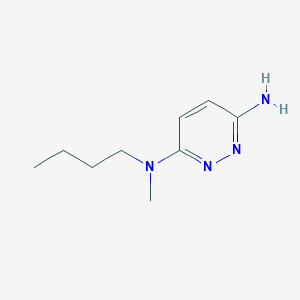

3-[(2-Fluorophenyl)sulfonyl]azetidine is a chemical compound belonging to the azetidine class . It has a molecular formula of C9H10FNO2S .

Molecular Structure Analysis

The molecular structure of 3-[(2-Fluorophenyl)sulfonyl]azetidine consists of an azetidine ring, which is a three-membered nitrogen-containing ring, attached to a sulfonyl group that is further connected to a fluorophenyl group . The exact structure can be represented by the InChI code: InChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2 .Physical And Chemical Properties Analysis

3-[(2-Fluorophenyl)sulfonyl]azetidine has a molecular weight of 215.25 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 54.6 Ų . The compound is covalently bonded and has a complexity of 294 .科学的研究の応用

Organic Synthesis

3-[(2-Fluorophenyl)sulfonyl]azetidine: is utilized in organic synthesis, particularly in the generation of sulfonyl fluorides. Sulfonyl fluorides are valuable intermediates due to their reactivity and stability, making them suitable for various synthetic applications . The use of fluorosulfonyl radicals has been highlighted as a new horizon for synthesizing these compounds, offering a more efficient approach compared to traditional methods .

Chemical Biology

In chemical biology, this compound’s derivatives serve as probes or modulators of biological processes. The sulfonyl fluoride group can interact with various enzymes and proteins, providing insights into their function and potential therapeutic targets .

Drug Discovery

The sulfonyl group in 3-[(2-Fluorophenyl)sulfonyl]azetidine is often found in pharmaceuticals due to its ability to improve the pharmacokinetic properties of drug molecules. It can enhance the metabolic stability and selectivity of compounds, making it a valuable moiety in drug design .

Materials Science

Materials science research utilizes sulfonyl fluorides for the modification of surfaces and the creation of novel materials with specific properties. The unique chemical structure of 3-[(2-Fluorophenyl)sulfonyl]azetidine allows for the development of materials with improved characteristics .

Antitumor Agents

Azetidine-containing compounds, such as 3-[(2-Fluorophenyl)sulfonyl]azetidine , have been explored as antitumor agents. They are designed to inhibit microtubule assembly and induce cell cycle arrest and apoptosis in cancer cells. Some analogues exhibit potent antiproliferative activities against various cancer cell lines .

Tubulin Interaction Studies

The structural motif of azetidine is used to study the interaction with tubulin, a protein essential for cell division. By analyzing how azetidine derivatives bind to tubulin, researchers can gain insights into the mechanism of action of potential anticancer drugs .

Conformational Restriction in Drug Design

3-[(2-Fluorophenyl)sulfonyl]azetidine: is used in conformational restriction strategies in drug design. By restricting the conformation of drug molecules, researchers aim to increase the specificity and efficacy of drugs, as well as reduce side effects .

Synthesis of Antitumor Marine Alkaloids and Related Analogues

This compound is also involved in the synthesis of analogues of marine alkaloids, which are natural compounds with cytotoxic properties. The azetidine ring can replace other structural elements to create novel analogues with potential antitumor activities .

特性

IUPAC Name |

3-(2-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSLMINHGPOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorophenyl)sulfonyl]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)